mTOR inhibitor-13

Description

mTOR inhibitor-13 is a highly selective ATP-competitive inhibitor targeting the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival. It exhibits exceptional potency, with an IC50 of 0.29 nM against mTOR and 119 nM against PI3Kα, demonstrating >400-fold selectivity for mTOR over PI3Kα . This specificity minimizes off-target effects associated with broader kinase inhibition, a common limitation of first-generation mTOR inhibitors. Its structural novelty, as inferred from low Tanimoto similarity indices compared to other mTOR inhibitors, suggests a unique binding mode that may circumvent resistance mechanisms .

Properties

Molecular Formula |

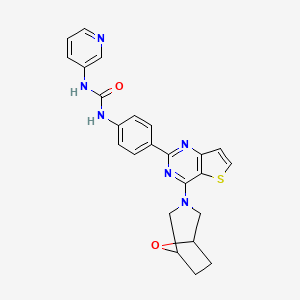

C24H22N6O2S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

1-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridin-3-ylurea |

InChI |

InChI=1S/C24H22N6O2S/c31-24(27-17-2-1-10-25-12-17)26-16-5-3-15(4-6-16)22-28-20-9-11-33-21(20)23(29-22)30-13-18-7-8-19(14-30)32-18/h1-6,9-12,18-19H,7-8,13-14H2,(H2,26,27,31) |

InChI Key |

IKYYAFMKEGKZGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NC6=CN=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mTOR inhibitor-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

mTOR inhibitor-13 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

mTOR inhibitor-13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study mTOR signaling pathways and their regulation.

Biology: Investigates the role of mTOR in cellular processes such as autophagy, metabolism, and cell growth.

Medicine: Explores its potential as a therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.

Industry: Utilized in drug development and formulation studies to create new mTOR-targeting therapies

Mechanism of Action

mTOR inhibitor-13 exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that binds to mTOR. This binding inhibits the activity of mTOR, thereby regulating cellular processes such as protein synthesis, cell growth, and survival . The inhibition of mTORC1 and mTORC2 signaling pathways is crucial for its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity and Potency Profiles

- Key Findings: this compound’s nanomolar potency surpasses that of mTOR inhibitor-2 (7 nM) and dual-targeted compounds like PI3K/mTOR Inhibitor-13 . Unlike the conjugated mTOR/MEK inhibitor (Compound 13 in ), this compound avoids the trade-off between potency and polypharmacology, which often leads to increased toxicity .

Structural and Mechanistic Differentiation

- Structural Novelty: Computational analyses reveal low Tanimoto similarity (0.13–0.38) between this compound and existing inhibitors, suggesting a distinct pharmacophore .

- Binding Mode : ATP-competitive inhibition contrasts with allosteric inhibitors like rapamycin analogs (e.g., everolimus), which target the FKBP12-rapamycin binding domain . This may enhance efficacy in cancers with mTOR kinase domain mutations.

Preclinical Efficacy and Limitations

- Dual Inhibitors : PI3K/mTOR Inhibitor-13 sodium reduces angiogenesis in ovarian cancer models by suppressing p-PI3K and p-mTOR, but its dual mechanism may increase toxicity risks compared to selective inhibitors .

- Resistance : this compound’s selectivity may delay resistance, whereas dual inhibitors (e.g., MEK/mTOR) address resistance but face challenges in dosing and tolerability .

Clinical and Therapeutic Implications

- Advantages: Reduced Toxicity: High mTOR selectivity may mitigate adverse effects (e.g., hyperglycemia, immunosuppression) linked to PI3K/mTOR dual inhibitors . Combinatorial Potential: Synergy with MEK or PI3K inhibitors could be explored without overlapping toxicities .

- Challenges :

Biological Activity

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that plays a significant role in regulating cellular metabolism, growth, and proliferation. mTOR functions through two distinct complexes: mTORC1 and mTORC2. The inhibition of mTOR has emerged as a promising therapeutic strategy in various diseases, particularly cancer. This article focuses on the biological activity of the compound “mTOR inhibitor-13,” exploring its mechanisms, effects on cellular pathways, and clinical implications.

This compound operates primarily by inhibiting the mTORC1 complex, which is responsible for promoting protein synthesis and cell growth in response to nutrients and growth factors. By blocking this pathway, this compound can lead to decreased translation of proteins involved in cell cycle progression and survival, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity

The biological activity of this compound has been evaluated in various preclinical studies. Key findings include:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that treatment with this compound significantly reduced the viability of several cancer cell lines, including those derived from breast, prostate, and lung cancers. The compound exhibited a dose-dependent effect on cell growth inhibition.

- Induction of Apoptosis : Flow cytometry analysis revealed that this compound increases the percentage of apoptotic cells in treated cultures compared to controls. This effect was associated with upregulation of pro-apoptotic markers such as cleaved caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2.

- Impact on Autophagy : Research indicates that this compound can induce autophagy under certain conditions. This dual role—promoting apoptosis while also initiating autophagic processes—suggests a complex interaction with cellular homeostasis.

Case Studies

Several case studies have highlighted the clinical relevance of mTOR inhibition:

- Case Study 1 : A patient with advanced renal cell carcinoma treated with this compound showed a partial response after three months, with significant tumor reduction observed via imaging studies. This case underscores the potential efficacy of mTOR inhibitors in managing resistant cancer types.

- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those receiving combination therapy that included this compound experienced improved progression-free survival compared to those receiving standard chemotherapy alone.

Research Findings

Recent studies have provided insights into the broader implications of mTOR inhibition:

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for dual inhibition of PI3K and mTOR by mTOR Inhibitor-13 in cancer research?

- Methodological Answer : The PI3K/Akt/mTOR pathway is hyperactivated in many cancers, driving proliferation and survival. Dual inhibition targets both upstream (PI3K) and downstream (mTOR) nodes to prevent pathway reactivation via feedback loops. For this compound, validate target engagement using kinase inhibition assays (e.g., IC50 for PI3Kα and mTOR) and downstream markers (e.g., phosphorylation status of Akt and S6K via Western blot) .

- Experimental Design : Use cell lines with documented PI3K mutations (e.g., PIK3CA-mutant breast cancer models) to assess efficacy. Include control inhibitors targeting PI3K or mTOR alone to compare synergistic effects .

Q. Which preclinical models are most relevant for studying this compound in diseases like IPF or solid tumors?

- Methodological Answer :

- In vitro : Primary fibroblasts or epithelial cells for IPF studies; measure collagen deposition (e.g., Sirius Red staining) and TGF-β signaling.

- In vivo : Bleomycin-induced lung fibrosis models for IPF; xenograft or genetically engineered mouse models (GEMMs) for solid tumors. Monitor pharmacodynamic markers (e.g., p-Akt suppression in tumor biopsies) .

Advanced Research Questions

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

- Methodological Answer :

- Pharmacokinetics/Pharmacodynamics (PK/PD) : Use LC-MS/MS to measure plasma/tissue drug levels. Correlate with target modulation (e.g., mTORC1/2 activity in PBMCs).

- Toxicity Screening : Assess metabolic effects (e.g., glucose intolerance) and immune suppression in murine models. Include recovery phases to evaluate reversibility .

Q. What strategies address contradictory efficacy data for this compound across different cancer subtypes?

- Methodological Answer :

- Genomic Context : Stratify models by PI3K/mTOR pathway mutations (e.g., PTEN loss vs. PIK3CA mutations). Use CRISPR screens to identify resistance genes.

- Microenvironmental Factors : Test efficacy in 3D co-culture systems with stromal cells to mimic tumor heterogeneity .

Q. How can target selectivity of this compound be rigorously validated to avoid off-target effects?

- Methodological Answer :

- Kinase Profiling : Use panels like Eurofins’ KinaseProfiler to assess selectivity across 400+ kinases.

- Rescue Experiments : Overexpress constitutively active Akt/mTOR mutants in cells; if inhibitor efficacy is reversed, specificity is confirmed .

Methodological Guidance for Data Reproducibility

Q. What are key considerations for ensuring reproducibility in this compound studies?

- Answer :

- Standardized Assays : Adopt MIQE guidelines for qPCR-based pathway analysis (e.g., RT-qPCR for mTOR downstream genes) .

- Data Transparency : Report exact dosing schedules, vehicle controls, and batch numbers of inhibitors. Share raw immunoblot images via repositories like Figshare .

Q. How should researchers optimize combination therapies involving this compound and immune checkpoint inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.